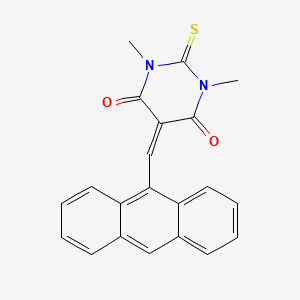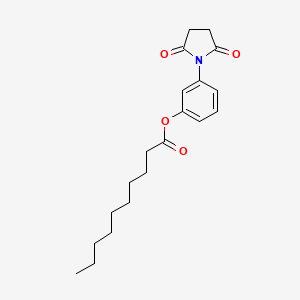![molecular formula C17H23N5O3S B12495107 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one](/img/structure/B12495107.png)
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one is a complex organic compound that features a piperazine ring, a benzenesulfonyl group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one typically involves multi-step proceduresThe final step involves the formation of the triazole ring through cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the triazole ring.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the piperazine and triazole rings .
Applications De Recherche Scientifique
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, including as an antipsychotic or antidepressant agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mécanisme D'action
The mechanism of action of 1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole Derivatives: These compounds share the triazole ring and have similar biological activities.
Piperazine Derivatives: Compounds with the piperazine ring are known for their diverse pharmacological properties.
Benzenesulfonyl Derivatives: These compounds are often used in medicinal chemistry for their stability and reactivity
Uniqueness
1-[4-(Benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C17H23N5O3S |
|---|---|
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propan-1-one |
InChI |
InChI=1S/C17H23N5O3S/c1-14-18-15(2)22(19-14)9-8-17(23)20-10-12-21(13-11-20)26(24,25)16-6-4-3-5-7-16/h3-7H,8-13H2,1-2H3 |
Clé InChI |
LUSPIHUGAHZFCR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=N1)C)CCC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![propyl 2-amino-1-[4-(butoxycarbonyl)phenyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12495029.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B12495044.png)
![8-(azepan-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12495045.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![6,8-dimethoxy-9-[4-(trifluoromethyl)phenyl]-3,4,9,10-tetrahydroacridin-1(2H)-one](/img/structure/B12495053.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)


![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
![2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B12495101.png)

![5-({[2-(Benzyloxy)naphthalen-1-yl]methyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495116.png)
![1-(3-chloro-4-methylphenyl)-3-methyl-6-{4-[(2-methylbenzyl)oxy]phenyl}-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12495122.png)
